molecular formula C18H17N3O3 B6529325 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 946275-76-9

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No. B6529325
CAS RN: 946275-76-9
M. Wt: 323.3 g/mol
InChI Key: LQZVXRKMOVGZBS-UHFFFAOYSA-N
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Description

“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide” is a compound that belongs to the oxadiazole class of organic compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways depending on the specific derivative and target . For instance, some 1,2,4-oxadiazole derivatives inhibit human carbonic anhydrase isoforms by binding to the enzyme’s active site, thereby preventing it from catalyzing the hydration of carbon dioxide .

Biochemical Pathways

Given that 1,2,4-oxadiazole derivatives can act as inhibitors of human carbonic anhydrase isoforms , it’s likely that this compound could affect the carbonic anhydrase pathway, which plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.

Result of Action

Given that 1,2,4-oxadiazole derivatives can act as inhibitors of human carbonic anhydrase isoforms , it’s likely that this compound could inhibit the activity of these enzymes, potentially leading to alterations in pH balance and other physiological processes.

Action Environment

For instance, the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature was used for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines .

Future Directions

Oxadiazoles, including “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide”, have potential for a wide range of applications and continue to be the subject of ongoing research . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring these applications further and developing new compounds with improved properties and efficacy.

Biochemical Analysis

Biochemical Properties

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it binds to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival. Furthermore, it can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, the compound may inhibit the activity of enzymes involved in DNA replication, thereby preventing cell division and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism. This inhibition can result in reduced energy production and altered cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the nucleus, where it can exert its effects on gene expression and DNA replication .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-16-20-21-18(24-16)12-8-10-13(11-9-12)19-17(22)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZVXRKMOVGZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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